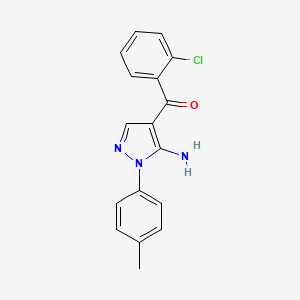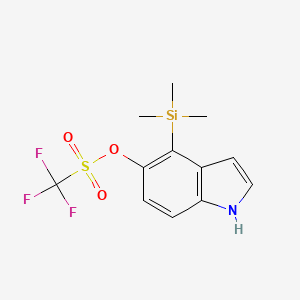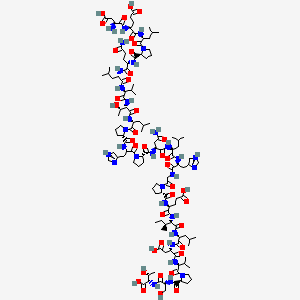![molecular formula C9H17NO2 B12047118 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-Decadeuteriocyclohexyl]essigsäure ist ein deuteriertes Analogon eines Cyclohexylessigsäurederivats. Das Vorhandensein von Deuteriumatomen in der Verbindung erhöht ihre Stabilität und verändert ihre pharmakokinetischen Eigenschaften, was sie in verschiedenen wissenschaftlichen Forschungsbereichen zu einem interessanten Thema macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-Decadeuteriocyclohexyl]essigsäure beinhaltet typischerweise die Deuterierung von Cyclohexylessigsäurederivaten. Eine gängige Methode ist der katalytische Austausch von Wasserstoffatomen gegen Deuterium unter Verwendung von Deuteriumgas (D2) in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter hohem Druck und hoher Temperatur durchgeführt, um eine vollständige Deuterierung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussreaktoren beinhalten, um konstante Reaktionsbedingungen zu gewährleisten und hohe Ausbeuten zu erzielen.
Chemische Reaktionsanalyse
Reaktionstypen
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-Decadeuteriocyclohexyl]essigsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Einführung verschiedener funktioneller Gruppen, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-Decadeuteriocyclohexyl]essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als stabil isotopenmarkierte Verbindung in Reaktionsmechanismusstudien und Tracer-Experimenten verwendet.
Biologie: Wird in Stoffwechselstudien eingesetzt, um die Auswirkungen von Deuterium auf biologische Systeme zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen aufgrund veränderter Pharmakokinetik und reduziertem Stoffwechsel abgebaut untersucht.
Industrie: Wird bei der Entwicklung von deuterierten Medikamenten und Materialien mit erhöhter Stabilität eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-Decadeuteriocyclohexyl]essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Deuteriumatome in der Verbindung können Wasserstoffbrückenbindungen, Enzymwechselwirkungen und Stoffwechselwege beeinflussen, was zu veränderten biologischen Wirkungen führt. Die Verbindung kann je nach ihrer spezifischen Struktur und ihren funktionellen Gruppen auf Neurotransmitterrezeptoren, Enzyme oder Ionenkanäle wirken.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and tracer experiments.
Biology: Employed in metabolic studies to understand the effects of deuterium on biological systems.
Medicine: Investigated for its potential therapeutic effects due to altered pharmacokinetics and reduced metabolic degradation.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence hydrogen bonding, enzyme interactions, and metabolic pathways, leading to altered biological effects. The compound may act on neurotransmitter receptors, enzymes, or ion channels, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[1-(Aminomethyl)cyclohexyl]essigsäure: Das nicht deuterierte Analogon der Verbindung.
Gabapentin: Eine verwandte Verbindung, die als Antikonvulsivum und bei neuropathischen Schmerzen eingesetzt wird.
Einzigartigkeit
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-Decadeuteriocyclohexyl]essigsäure ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die ihre Stabilität erhöhen und ihre pharmakokinetischen Eigenschaften verändern. Dies macht sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
UGJMXCAKCUNAIE-YXALHFAPSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)
![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)

![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)




![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
